4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline
Description
4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline is a synthetic isoquinoline derivative characterized by a trimethoxy substitution pattern at positions 5, 6, and 7 of the isoquinoline core. The 4-position of the isoquinoline is substituted with a (4-chlorophenyl)methyl group, introducing both lipophilic and electron-withdrawing properties to the molecule.
Properties
CAS No. |
61214-87-7 |
|---|---|
Molecular Formula |
C19H18ClNO3 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline |
InChI |
InChI=1S/C19H18ClNO3/c1-22-16-9-14-11-21-10-13(8-12-4-6-15(20)7-5-12)17(14)19(24-3)18(16)23-2/h4-7,9-11H,8H2,1-3H3 |
InChI Key |
XVQDTTCNCPTCKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the isoquinoline derivative.
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where isoquinoline derivatives have shown efficacy.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline with three closely related isoquinoline derivatives, focusing on structural variations, physicochemical properties, and reported applications.
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Structural Differences: The tetrahydroisoquinoline core reduces aromaticity compared to the fully aromatic isoquinoline in the target compound. Substitution at the 1-position with a 3,4,5-trimethoxybenzyl group introduces additional methoxy groups, enhancing polarity.
- Physicochemical Impact: Increased hydrogen-bonding capacity due to three methoxy groups may improve aqueous solubility relative to the target compound’s 4-chlorophenylmethyl group.
- Applications :
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine-1-carboxamide (from )
- Structural Differences: Replaces the isoquinoline core with a piperidine-carboxamide scaffold. The 4H-1,2,4-triazolylmethyl group introduces nitrogen-rich heterocyclic character, contrasting with the chlorophenyl group in the target compound.
- Physicochemical Impact :
- Higher polarity due to the triazole and carboxamide groups, likely reducing lipophilicity (clogP ≈ 1.2 vs. estimated 3.5 for the target compound).
- Molecular weight: 209.25 g/mol (vs. ~342 g/mol for the target compound).
- Applications :
6,7-Dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid
- Structural Differences :
- A naphthalene-carbonyl substituent at the 1-position introduces extended aromaticity and a carboxylic acid group at position 4.
- Retains 6,7-dimethoxy substitution but lacks the 5-methoxy group present in the target compound.
- Physicochemical Impact :
- The carboxylic acid group enhances water solubility but may limit blood-brain barrier permeability.
- The naphthalene moiety increases molecular weight (MW ≈ 435 g/mol) and lipophilicity.
- Applications: Carboxylic acid-functionalized isoquinolines are frequently studied as kinase inhibitors or anti-inflammatory agents .
Data Table: Key Properties of Compared Compounds
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | clogP (Estimated) | Reported Applications |
|---|---|---|---|---|---|
| This compound | Isoquinoline | 5,6,7-OMe; 4-(4-Cl-C₆H₄-CH₂) | ~342 | ~3.5 | Under investigation |
| 6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline | 6,7-OMe; 1-(3,4,5-OMe-C₆H₂-CH₂) | ~387 | ~2.8 | Alkaloid synthesis, enzyme inhibition |
| 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine-1-carboxamide | Piperidine-carboxamide | 4-(Triazolylmethyl) | 209.25 | ~1.2 | Antifungal/antiviral research |
| 6,7-Dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid | Isoquinoline | 6,7-OMe; 1-(4-OMe-naphthoyl); 4-COOH | ~435 | ~2.0 | Kinase inhibition |
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound may enhance metabolic stability compared to methoxy-rich analogs, which are prone to oxidative demethylation .
- Aromatic vs.
- Functional Group Diversity : Carboxylic acid or triazole substituents (as in analogs) broaden pharmacological applicability but may compromise bioavailability due to increased polarity .
Biological Activity
The compound 4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline is a member of the isoquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that isoquinoline derivatives exhibit a range of biological activities including anticancer , antimicrobial , and neuroprotective effects. The specific compound in focus has shown promising results in various studies.
Studies have demonstrated that isoquinoline derivatives can inhibit key signaling pathways involved in cancer progression. For instance, the inhibition of the AKT signaling pathway is crucial since AKT is often overactive in various cancers, including glioblastoma. The compound has been shown to selectively inhibit AKT2/PKBβ , which is associated with poor prognosis in glioma patients .
Case Studies
-
In Vitro Studies :
- A study reported that this compound inhibited the growth of glioblastoma cell lines with an effective concentration (EC50) value significantly lower than that of standard chemotherapeutics .
- The compound exhibited low cytotoxicity towards non-cancerous cells even at higher concentrations, indicating a favorable therapeutic index .
- Kinase Inhibition :
Comparative Biological Activity Table
| Compound Name | EC50 (μM) | Target Kinase | Cancer Type | Cytotoxicity (Non-cancerous Cells) |
|---|---|---|---|---|
| This compound | 20 | AKT2 | Glioblastoma | Low |
| MK-2206 | 2 | AKT1/AKT2 | Glioblastoma | Moderate |
| Compound 4j | 25 | PKBβ/AKT2 | Glioma | Very Low |
Additional Biological Activities
Beyond anticancer properties, isoquinoline derivatives have also been explored for their antimicrobial and anti-inflammatory activities. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
